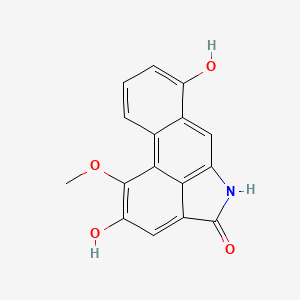

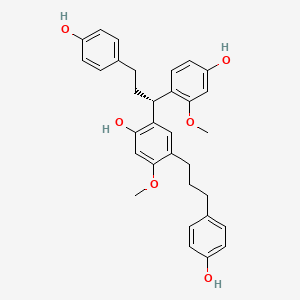

![molecular formula C22H26O13 B1163444 [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate CAS No. 109206-94-2](/img/structure/B1163444.png)

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Overview

Description

The compound is a type of glycoside . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, usually a small organic molecule. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis.

Molecular Structure Analysis

The molecular structure of a similar compound, (2R,3S,4S,5R,6S)-2- [ [ (2S,3R,4R)-3,4-Dihydroxy-4- (hydroxymethyl)oxolan-2-yl]oxymethyl]-6- (3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol, has been reported . The molecular formula is C20H30O13, with an average mass of 478.447 and a monoisotopic mass of 478.16864 .Scientific Research Applications

Solubility Studies

The solubility of related saccharides in ethanol-water solutions has been a subject of study. These saccharides include compounds with similar structural elements to the chemical . For example, a study by Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides, providing insights into the solubility behavior of similar complex molecules in ethanol-water mixtures, which is crucial for understanding their applications in various scientific contexts (Gong, Wang, Zhang, & Qu, 2012).

Fungicidal Activities

Derivatives of similar compounds have been synthesized and evaluated for their fungicidal activities. Long, Li, Cai, and Chen (2006) synthesized and assessed the fungicidal activities of 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazole derivatives, indicating the potential agricultural applications of related compounds (Long, Li, Cai, & Chen, 2006).

Applications in Rubber Composites

The application in rubber composites has been explored, specifically for methyl 3,4,5-trihydroxybenzoate. Zidan, El-Sabbagh, and Abdelkareem (2021) synthesized and evaluated this compound as an additive for natural rubber composites, highlighting its potential use in improving the properties of rubber materials (Zidan, El-Sabbagh, & Abdelkareem, 2021).

Transformation by Anaerobic Bacteria

The transformation of similar compounds by anaerobic bacteria has been investigated. Neilson, Allard, Lindgren, and Remberger (1987) studied how anaerobic bacteria metabolize compounds like 3,4,5-trimethoxybenzoate. This research provides insights into the environmental fate and biodegradation of related chemical structures (Neilson, Allard, Lindgren, & Remberger, 1987).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a significant area of research. Ahluwalia, Jolly, and Tehim (1982) described the synthesis of carboxy-2,2-dimethylchromans and chromenes from hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid. This research is relevant for understanding the synthetic pathways and structural characteristics of similar complex molecules (Ahluwalia, Jolly, & Tehim, 1982).

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c1-30-13-6-10(7-14(31-2)20(13)32-3)34-22-19(28)18(27)17(26)15(35-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFTYWBRCWVSAV-DRASZATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.